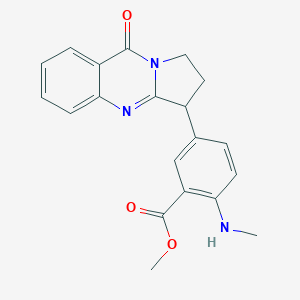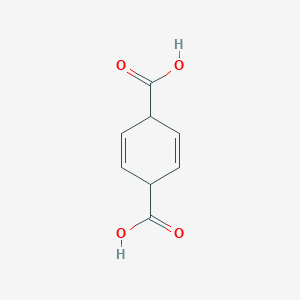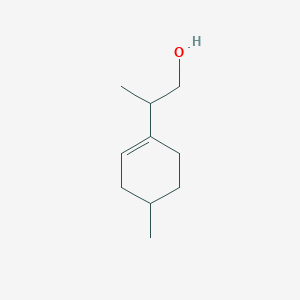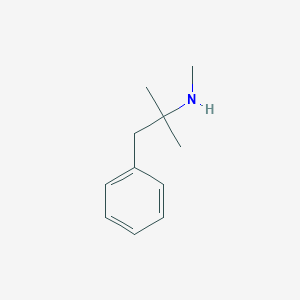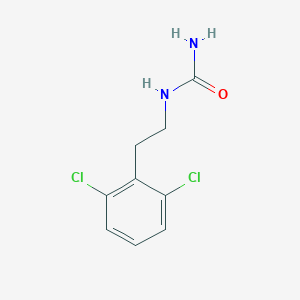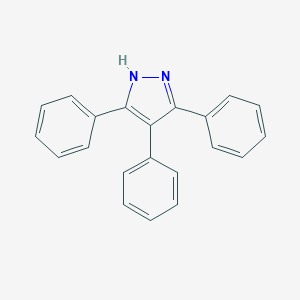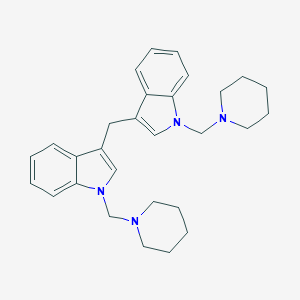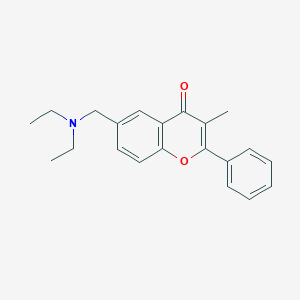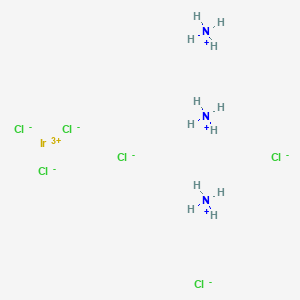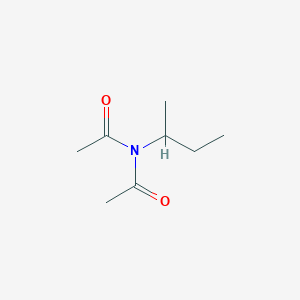
N-acetyl-N-butan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-butan-2-ylacetamide, also known as NBAA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-acetyl-N-butan-2-ylacetamide is not fully understood, but studies have shown that it acts as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This may explain the anti-cancer properties of N-acetyl-N-butan-2-ylacetamide, as changes in gene expression can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-acetyl-N-butan-2-ylacetamide has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylated histones in cells, which can lead to changes in gene expression. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and immune response. Additionally, N-acetyl-N-butan-2-ylacetamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-acetyl-N-butan-2-ylacetamide in laboratory experiments is its ability to inhibit HDACs without affecting other enzymes or proteins. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of N-acetyl-N-butan-2-ylacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-acetyl-N-butan-2-ylacetamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N-acetyl-N-butan-2-ylacetamide and its potential use in the treatment of neurological disorders. Finally, further studies are needed to optimize the synthesis of N-acetyl-N-butan-2-ylacetamide and improve its solubility in water for use in laboratory experiments.
Conclusion:
In conclusion, N-acetyl-N-butan-2-ylacetamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-acetyl-N-butan-2-ylacetamide in various fields of research.
Synthesemethoden
The synthesis of N-acetyl-N-butan-2-ylacetamide involves a multistep process that begins with the reaction of butyraldehyde with acetic anhydride to form butylidene diacetate. This intermediate is then reacted with sodium ethoxide to yield butylidene diacetate sodium salt. The final step involves the reaction of the sodium salt with acetyl chloride to form N-acetyl-N-butan-2-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N-butan-2-ylacetamide has been studied for its potential use in various research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-acetyl-N-butan-2-ylacetamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
19264-30-3 |
|---|---|
Produktname |
N-acetyl-N-butan-2-ylacetamide |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-acetyl-N-butan-2-ylacetamide |
InChI |
InChI=1S/C8H15NO2/c1-5-6(2)9(7(3)10)8(4)11/h6H,5H2,1-4H3 |
InChI-Schlüssel |
YSBSJMAMWIVBFC-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(=O)C)C(=O)C |
Kanonische SMILES |
CCC(C)N(C(=O)C)C(=O)C |
Synonyme |
N-Acetyl-N-(1-methylpropyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



